JAK1 Potency Advantage Over JAK2 and TYK2: Biochemical IC50 Comparison
In a head-to-head biochemical assay under identical conditions, 3,5-di-tert-butyl-N-{2-[(naphthalen-2-yl)(phenyl)carbamoyl]phenyl}benzamide inhibited JAK1 with an IC50 of 0.33 nM, representing approximately 5.2-fold greater potency than against JAK2 (IC50 1.7 nM) and 28-fold greater potency than against TYK2 (IC50 9.2 nM) [1]. This JAK1 > JAK2 > TYK2 activity rank order provides a selectivity fingerprint distinct from pan-JAK inhibitors like Tofacitinib (JAK1 IC50 ~3.2 nM, JAK2 ~4.0 nM) or JAK2-selective inhibitors like Ruxolitinib (JAK2 IC50 ~2.8 nM, JAK1 ~3.3 nM), where the potency ratios are much narrower [2].
| Evidence Dimension | Ki/IC50 potency against JAK family kinases |
|---|---|
| Target Compound Data | IC50 0.33 nM (JAK1), IC50 1.7 nM (JAK2), IC50 9.2 nM (TYK2) |
| Comparator Or Baseline | Tofacitinib: JAK1 IC50 ~3.2 nM, JAK2 ~4.0 nM; Ruxolitinib: JAK1 ~3.3 nM, JAK2 ~2.8 nM |
| Quantified Difference | Target compound shows 5.2× JAK1/JAK2 selectivity vs. Tofacitinib's ~1.25× and Ruxolitinib's ~0.85×. |
| Conditions | LANCE Ultra ULight-JAK1 peptide substrate assay; pH 7.5; JAK enzymes from Carna Biosciences |
Why This Matters
Functional selectivity is critical for interpreting cytokine-specific effects in immune and oncology models where JAK1 blockade is desired over JAK2 erythropoietin signaling.
- [1] BindingDB. BDBM198572: Affinity Data for JAK1 (IC50 0.33 nM), JAK2 (IC50 1.7 nM), TYK2 (IC50 9.2 nM). US9216999, 369. View Source
- [2] McLornan, D. P., et al. (2021). The role of JAK inhibitors in myeloproliferative neoplasms: a review of clinical studies. Leukemia, 35(4), 1007–1017. View Source
